molecular formula C15H10BrF3O B1325415 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-18-4

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

Cat. No. B1325415
M. Wt: 343.14 g/mol
InChI Key: NVRAWMKYYCBNQW-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It contains a bromophenyl group, a trifluoromethyl group, and an acetophenone group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromophenyl and trifluoromethyl groups, and the formation of the acetophenone moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and trifluoromethyl groups, both of which are electron-withdrawing and could potentially activate the molecule towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly quite volatile .

Scientific Research Applications

Synthesis and Antipathogenic Properties

One area where 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone derivatives have been utilized is in the synthesis of acylthioureas with potential antipathogenic properties. These compounds have been tested for their interaction with bacterial cells, demonstrating significant activity, particularly against strains known for biofilm growth like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Crystallographic Studies

Crystallographic studies of derivatives of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, have provided insights into the molecular structure and stabilization mechanisms of these compounds. The analysis of the dihedral angles and interactions such as CH2—H⋯π contributes to understanding the molecular geometry and properties of these compounds (Choi, Seo, Son, & Lee, 2007).

Carbonic Anhydrase Inhibitory Properties

The derivatives of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone have been studied for their inhibitory properties on human cytosolic carbonic anhydrase II (hCA II), a crucial enzyme involved in various physiological processes. The compounds demonstrated effective inhibitory activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Organic Syntheses

These compounds are also significant in organic synthesis processes. For instance, their role in the preparation of derivatives like 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole showcases their utility in synthesizing complex molecules, which can have various scientific and industrial applications (Wong, Yuen, Choy, So, & Kwong, 2017).

Physico-Chemical and Spectroscopic Properties

Studies have explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 4-bromoacetophenone, a derivative of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone. These studies contribute to understanding how external factors can influence the properties and stability of these compounds (Trivedi et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. The presence of bromine and fluorine atoms suggests that it should be handled with care .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(2-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-4-2-1-3-11(13)9-14(20)10-5-7-12(8-6-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRAWMKYYCBNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642315
Record name 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

CAS RN

898784-18-4
Record name 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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